N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide
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Overview
Description
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide is a chemical compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . This compound is characterized by its unique spiro structure, which includes a 1,4-dioxaspiro[4.5]decane ring system. The presence of the N-hydroxy group and the carboxamide functionality makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane-6-carboxylic acid with hydroxylamine in the presence of a coupling agent . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the N-hydroxy group would yield N-oxide derivatives, while reduction of the carboxamide group would yield amines.
Scientific Research Applications
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The spiro ring system provides structural rigidity, which can enhance binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane-6-carboxylic acid: Similar structure but lacks the N-hydroxy group.
1,4-Dioxaspiro[4.5]decane-6-carboxamide: Similar structure but lacks the N-hydroxy group.
N-hydroxy-1,4-dioxaspiro[4.5]decane-10-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide is unique due to the presence of both the N-hydroxy group and the carboxamide functionality within the spiro ring system. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
27773-01-9 |
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Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide |
InChI |
InChI=1S/C9H15NO4/c11-8(10-12)7-3-1-2-4-9(7)13-5-6-14-9/h7,12H,1-6H2,(H,10,11) |
InChI Key |
KMLVCNJCHYHQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)C(=O)NO)OCCO2 |
Origin of Product |
United States |
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